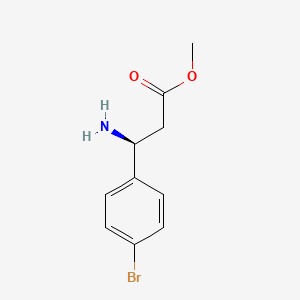

methyl (3S)-3-amino-3-(4-bromophenyl)propanoate

Description

Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate is a chiral β-amino ester characterized by a methyl ester group, a stereospecific (3S)-amino group, and a 4-bromophenyl substituent. The bromine atom at the para position of the phenyl ring enhances its utility in cross-coupling reactions, while the amino group provides a handle for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(4-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQOPUGACIDGKL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(4-bromophenyl)propanoate typically involves the esterification of 3-amino-3-(4-bromophenyl)propanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of methyl (3S)-3-amino-3-phenylpropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl (3S)-3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride

- Structural Difference : Replaces the 4-bromophenyl group with a 2,4-difluorophenyl moiety and uses an ethyl ester.

- Impact : Fluorine’s electronegativity increases the compound’s polarity and metabolic stability compared to bromine. The ethyl ester may reduce solubility in polar solvents compared to the methyl analog .

- Molecular Weight : 265.69 g/mol (vs. ~228–230 g/mol for the target compound, assuming similar backbone).

Methyl (3S)-3-Amino-3-(4-Methoxyphenyl)Propanoate

- Structural Difference : Substitutes bromine with a methoxy group at the para position.

- Impact : The electron-donating methoxy group decreases electrophilicity, altering reactivity in aromatic substitution reactions. This compound’s molecular weight (209.24 g/mol) is lower due to the absence of bromine .

Methyl (3S)-3-Amino-3-(3-Chlorophenyl)Propanoate

- Structural Difference : Chlorine replaces bromine at the meta position.

- Its pKa (7.37) suggests moderate basicity, comparable to the brominated analog .

Ester Group Modifications

Ethyl 3-Amino-3-(4-Bromophenyl)Propanoate Hydrochloride

Amino Group Positioning and Stereochemistry

Ethyl (2R,3S)-2,3-Dihydroxy-3-(4-Methoxyphenyl)Propanoate

- Structural Difference : Additional hydroxyl group at the 2R position.

- The stereochemistry (2R,3S) creates distinct spatial arrangements compared to the simpler 3S configuration .

Key Data Tables

Table 1: Physical and Chemical Properties of Selected Analogs

Research Findings and Implications

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in cross-coupling reactions, making the target compound more reactive than its chloro analog .

- Methoxy vs. Bromo : Methoxy-substituted analogs exhibit reduced electrophilicity but improved solubility, favoring applications in CNS-targeted drugs .

- Ester Effects : Methyl esters generally offer better aqueous solubility, while ethyl esters improve bioavailability in lipophilic environments .

Biological Activity

Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate, also known as S-MBPP, is an amino acid derivative characterized by its structural complexity, which includes a bromophenyl group and a stereocenter. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and neuroprotective properties. This article will explore the biological activity of S-MBPP, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula: C11H14BrN2O2

- Molecular Weight: Approximately 307.6 g/mol

- Structure Features:

- Amino group

- Methyl ester functional group

- Bromophenyl substituent

The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that S-MBPP exhibits significant antimicrobial properties. A comparative analysis of similar compounds highlights its effectiveness against various bacterial strains:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | Amino acid derivative with bromine | Antimicrobial |

| (S)-Methyl 2-amino-2-(4-chlorophenyl)propanoate | Chlorobenzene instead of bromobenzene | Similar antimicrobial properties |

| (S)-Methyl 3-amino-3-(phenyl)propanoate | No halogen substituent | Broader applications in drug design |

| 4-Bromo-L-phenylalanine | Bromine on phenylalanine | Studied for anticancer activity |

The antimicrobial efficacy of S-MBPP was evaluated through Minimum Inhibitory Concentration (MIC) tests against Gram-positive and Gram-negative bacteria. Preliminary results suggest that S-MBPP has comparable or superior activity to established antibiotics like vancomycin and ampicillin .

Neuroprotective Properties

S-MBPP's structure suggests potential neuroprotective effects, likely due to its ability to interact with neurotransmitter systems. Studies have shown that derivatives of amino acid compounds can modulate neurotransmitter release and receptor activity, which is crucial in neurodegenerative conditions .

In vitro studies demonstrated that S-MBPP could reduce neuronal cell death in models of oxidative stress, indicating its potential as a therapeutic agent in conditions such as Alzheimer's disease .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of S-MBPP showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 16 µg/mL. This study highlighted the compound's potential as a lead molecule for developing new antibiotics .

- Neuroprotection in Cell Models : In a study assessing neuroprotective effects, S-MBPP was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated a significant reduction in cell death (p < 0.01) compared to untreated controls, suggesting that S-MBPP enhances cell viability under stress conditions .

The mechanism by which S-MBPP exerts its biological effects is believed to involve several pathways:

- Enzyme Interaction : The amino group may form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

- Hydrophobic Interactions : The bromophenyl group can engage in hydrophobic interactions with lipid membranes or protein structures, influencing membrane fluidity and receptor binding.

These interactions are critical for understanding how S-MBPP can be optimized for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.